molecular formula C19H15FN2O2 B2878487 (3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone CAS No. 955916-57-1

(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone

Cat. No.: B2878487
CAS No.: 955916-57-1
M. Wt: 322.339
InChI Key: IEOUICYCKRYRLO-UHFFFAOYSA-N
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Description

(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone is a synthetic small molecule featuring a 3,4-dihydroisoquinoline scaffold linked to a 4-fluorophenyl-substituted oxazole via a methanone group. This structure places it within a class of compounds recognized as privileged scaffolds in medicinal chemistry due to their prevalence in biologically active molecules and drugs . The 3,4-dihydroisoquinoline core is a widely exploited structure found in numerous natural products and therapeutic agents, demonstrating a broad spectrum of biological activities . The incorporation of the fluorophenyl oxazole moiety is a common strategy in drug design to influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets. Compounds with structural similarities to this compound have been investigated for various research applications. For instance, 3,4-dihydroisoquinolin-1(2H)-one derivatives have shown significant promise as antioomycete agents for plant disease management, with one study identifying a specific compound exhibiting higher in vitro potency than the commercial agent hymexazol . Furthermore, related dihydroisoquinoline structures have been designed as potent and selective inhibitors of epigenetic targets like protein arginine methyltransferase 5 (PRMT5) for anti-cancer research , and have also been explored in the development of antiviral agents, such as inhibitors of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV) fusion process . The specific mechanism of action for this compound is area-dependent, but molecules of this class often function by modulating enzyme activity or disrupting critical protein-protein interactions within cells . This reagent is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2/c20-16-7-5-14(6-8-16)17-11-21-18(24-17)19(23)22-10-9-13-3-1-2-4-15(13)12-22/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOUICYCKRYRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NC=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize "(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone", a multi-step reaction sequence is typically employed:

  • Formation of Isoquinoline Derivative: : A precursor isoquinoline derivative can be synthesized through Pomeranz–Fritsch or Bischler–Napieralski cyclization.

  • Oxazole Synthesis: : This involves condensation reactions, often utilizing a nitrile oxide cycloaddition to introduce the oxazole ring.

  • Final Coupling: : The two synthesized fragments are then coupled through a suitable methanone bridge using reagents like acyl chlorides under mild base conditions.

Industrial Production Methods

Industrial-scale production would involve optimizing the above synthetic routes for scalability, yield, and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process, reduce costs, and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative transformations with reagents such as m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions using hydride donors like sodium borohydride can reduce specific functional groups within the molecule.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : m-Chloroperbenzoic acid (m-CPBA), potassium permanganate.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Nucleophiles like amines, electrophiles like alkyl halides.

Major Products

  • Oxidation: : Formation of corresponding alcohols or ketones.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Formation of substituted aromatic compounds depending on the reactants used.

Scientific Research Applications

Chemistry

The compound's unique structure allows it to be a valuable intermediate in organic synthesis. It can be used to build more complex molecules, making it a crucial tool in synthetic chemistry.

Biology

Medicine

Industry

In the materials science field, derivatives of this compound may be explored for use in novel materials or as chemical probes.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism by which "(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone" exerts its effects would depend on the specific biological or chemical system under study. Potential molecular targets include enzymes, receptors, or nucleic acids. The pathways involved could encompass signal transduction mechanisms, metabolic processes, or binding interactions at a molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Ring Variations

Oxazole vs. Thiazole and Oxadiazole Derivatives

  • Thiazole Analogs: describes thiazole derivatives (e.g., compounds 4 and 5) with 4-fluorophenyl substituents. These compounds exhibit isostructural triclinic (P-1) symmetry and planar molecular conformations, except for one perpendicular fluorophenyl group. In contrast, the target oxazole-based compound may adopt distinct conformational profiles due to differences in heteroatom electronegativity (O vs.
  • Oxadiazole Derivatives: Compounds such as [5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride () share the dihydroisoquinoline-methanone core but replace oxazole with oxadiazole. This substitution introduces additional hydrogen-bonding capacity (via the oxadiazole N-atoms), which may influence receptor binding compared to the target compound.
Table 1: Physicochemical Properties of Heterocyclic Analogs
Compound Molecular Weight Density (g/cm³) Boiling Point (°C) Hazard Class Reference
Target Oxazole Compound ~349.4* ~1.3 (predicted) ~595 (predicted) Not reported
[Oxadiazole Derivative] () 294.74 Not reported Not reported IRRITANT
Thiazole Derivative () Not reported Not reported Not reported Not reported
Benzothiazole Derivative 4e () 460.2 (M+H)+ Not reported Not reported Not reported

*Estimated based on structural similarity to .

Substituent Effects: Fluorophenyl vs. Other Aryl Groups

  • 4-Fluorophenyl vs. Chlorophenyl: compares 4-fluorophenyl and 4-chlorophenyl substituents in thiazole derivatives.
  • Sulfonyl and Piperidinyl Modifications: The compound in , (3,4-dihydroisoquinolin-2(1H)-yl)[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]methanone, introduces a sulfonyl-piperidine group. This modification increases molecular weight (predicted density: 1.325 g/cm³) and acidity (predicted pKa: -0.75), likely altering blood-brain barrier permeability compared to the target compound.

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